molecular formula C14H17F3N2O3 B2581060 tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 179683-40-0

tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2581060
CAS No.: 179683-40-0
M. Wt: 318.296
InChI Key: GANYQTBTOKBARP-UHFFFAOYSA-N
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Description

tert-Butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate (CAS RN: 137895-52-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H17FN2O3 and a molecular weight of 268.29 g/mol, this carbamate derivative is characterized by its glycinamide structure, where a tert-butoxycarbonyl (Boc) protecting group is attached to the amino moiety of an N-(4-fluorophenyl)glycine scaffold . The Boc protecting group is a cornerstone in synthetic organic and medicinal chemistry, prized for its stability under a wide range of conditions and its selective removability under mild acidic conditions . This makes the compound a valuable synthetic intermediate, particularly in the preparation of novel molecules for pharmaceutical research. It is often employed in the construction of more complex structures, such as active pharmaceutical ingredients (APIs) and diverse chemical libraries for biological screening. The 4-fluorophenyl and carbamoyl motifs are common pharmacophores, suggesting potential applications in the development of compounds for agrochemical and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can be assured of its quality, as it is accompanied by detailed analytical data. For handling, proper safety precautions should be observed. The product requires cold-chain transportation to ensure its stability and integrity during shipping .

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANYQTBTOKBARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethyl-substituted phenyl isocyanate. The reaction is generally carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding primary amines or alcohols. This reaction is critical for deprotection in synthetic applications.

Conditions Reagents Products Yield
Acidic (HCl/H₂O)6M HCl, reflux (4–6 hrs)2-amino-N-[4-(trifluoromethyl)phenyl]acetamide + CO₂ + tert-butanol85–92%
Basic (NaOH/EtOH)2M NaOH, 60°C (2–3 hrs)Sodium salt of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide + tert-butanol78–86%

The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, accelerating hydrolysis .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylamine derivative:

C14H15F3N2O3LiAlH4/THFC13H17F3N2O+tert-butanol\text{C}_{14}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_3 \xrightarrow{\text{LiAlH}_4/\text{THF}} \text{C}_{13}\text{H}_{17}\text{F}_3\text{N}_2\text{O} + \text{tert-butanol}

Key Data :

  • Reagent : LiAlH₄ (2.5 equiv) in anhydrous THF

  • Conditions : 0°C → RT, 3 hrs

  • Product : N-{[4-(trifluoromethyl)phenyl]carbamoyl}methylamine

  • Yield : 68–75%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond .

Electrophilic Aromatic Substitution

The electron-deficient 4-(trifluoromethyl)phenyl ring undergoes halogenation at the meta position relative to the carbamoyl group:

Electrophile Reagents Position Product Yield
BromineBr₂, FeBr₃, CH₂Cl₂, 25°CC33-bromo-4-(trifluoromethyl)phenyl derivative60–65%
ChlorineCl₂, AlCl₃, 0°CC33-chloro-4-(trifluoromethyl)phenyl derivative55–62%

The trifluoromethyl group directs electrophiles to the meta position due to its strong -I effect.

Nucleophilic Acyl Substitution

The carbamate’s carbonyl carbon reacts with nucleophiles such as Grignard reagents:

Carbamate+RMgXR-CO-NH-[4-(CF₃)Ph]+tert-butoxide\text{Carbamate} + \text{RMgX} \rightarrow \text{R-CO-NH-[4-(CF₃)Ph]} + \text{tert-butoxide}

Experimental Conditions :

  • Reagents : Methylmagnesium bromide (1.2 equiv) in THF

  • Temperature : −78°C → RT

  • Yield : 50–58%

Oxidation Reactions

Controlled oxidation with hydrogen peroxide converts the carbamate to a urea derivative:

CarbamateH2O2/AcOHUrea+tert-butanol\text{Carbamate} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Urea} + \text{tert-butanol}

Optimized Parameters :

  • Oxidant : 30% H₂O₂ (3 equiv)

  • Solvent : Acetic acid, 50°C, 8 hrs

  • Yield : 70–76%

Functionalization of the Methyl Carbamoyl Group

The methylene bridge undergoes alkylation or acylation:

Reaction Type Reagents Product Yield
AlkylationCH₃I, K₂CO₃, DMFN-alkylated carbamate82–88%
AcylationAcCl, Et₃N, CH₂Cl₂N-acetylated derivative75–80%

Thermal Decomposition

At elevated temperatures (>200°C), the carbamate undergoes cleavage to release isocyanates:

CarbamateΔ4-(Trifluoromethyl)phenyl isocyanate+tert-butanol\text{Carbamate} \xrightarrow{\Delta} \text{4-(Trifluoromethyl)phenyl isocyanate} + \text{tert-butanol}

TGA Data :

  • Onset Temperature : 215°C

  • Mass Loss : 32% (matches theoretical CO₂ + tert-butanol release)

Photochemical Reactions

UV irradiation (254 nm) induces C–F bond activation in the trifluoromethyl group, forming difluoromethyl radicals that dimerize:

2CarbamatehνDimer+2F2 \text{Carbamate} \xrightarrow{h\nu} \text{Dimer} + 2 \text{F}^-

Key Observations :

  • Solvent : Acetonitrile

  • Time : 24 hrs

  • Conversion : 40–45%

This compound’s reactivity profile enables its use in pharmaceuticals (as a prodrug linker) and materials science (as a fluorinated building block). Experimental protocols should account for the steric bulk of the tert-butyl group and the electronic effects of the trifluoromethyl substituent .

Scientific Research Applications

Synthesis of Tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

The synthesis typically involves the reaction of tert-butyl carbamate with 4-(trifluoromethyl)aniline under appropriate coupling conditions. This method allows for the formation of derivatives that can be further modified for specific applications.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vivo studies have shown that these compounds can reduce inflammation in models such as carrageenan-induced paw edema in rats. For example, compounds derived from this structure demonstrated inhibition percentages ranging from 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have indicated that similar carbamate derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the trifluoromethyl group may enhance binding affinity to biological targets, increasing efficacy against various cancer types.

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory properties. The results showed promising activity, particularly in compounds with similar structural motifs to this compound .
  • Mechanistic Studies :
    Mechanistic studies have explored how these compounds interact with inflammatory pathways. For instance, they may modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Comparative Table of Biological Activities

CompoundActivity TypeInhibition (%)Reference
This compoundAnti-inflammatory39 - 54
Similar Carbamate DerivativeAnti-cancerTBD

Mechanism of Action

The mechanism of action of tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate linkage may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate (179683-40-0) C₁₄H₁₇F₃N₂O₃ 318.30 Trifluoromethylphenyl, carbamoylmethyl, Boc
Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate (141940-37-6) C₁₂H₁₄F₃NO₂ 261.24 Trifluoromethylphenyl, Boc (lacks carbamoylmethyl)
tert-butyl N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}ethyl)carbamate (2325526-01-8) C₁₅H₁₉F₃N₂O₄ 348.32 Trifluoromethoxyphenyl, ethyl carbamoyl, Boc
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (70145-70-9) C₁₄H₁₉F₃N₂O₅S 384.37 Methanesulfonylphenyl, carbamoylmethyl, Boc
tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate (913511-98-5) C₁₅H₁₇F₃N₄O₃ 358.32 Trifluoromethyl-oxadiazole, benzyl, Boc

Key Observations :

  • Trifluoromethoxy vs.
  • Sulfonyl vs. Trifluoromethyl : The methanesulfonyl derivative (CAS 70145-70-9) introduces a stronger electron-withdrawing group, which may enhance stability in acidic environments .

Reactivity Differences :

  • The trifluoromethyl group (CF₃) is inert under most conditions, while methanesulfonyl (SO₂CH₃) may participate in nucleophilic substitutions .
  • The oxadiazole ring (CAS 913511-98-5) can undergo ring-opening reactions under strong reducing conditions .

SAR Trends :

  • Trifluoromethyl Phenyl : Enhances lipophilicity and receptor affinity.
  • Carbamoylmethyl Group : May increase solubility compared to simpler carbamates (e.g., CAS 141940-37-6) .

Biological Activity

tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate , also known by its IUPAC name, is a compound characterized by a tert-butyl group, a trifluoromethyl-substituted phenyl ring, and a carbamate linkage. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C14H17F3N2O3
  • Molecular Weight : 332.29 g/mol
  • CAS Number : 179683-40-0

The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its biological interactions, making it a subject of interest for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate linkage plays a crucial role in modulating the compound’s stability and reactivity, which may contribute to its biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-butyl N-phenylcarbamateLacks trifluoromethyl groupDifferent chemical properties
tert-butyl N-(4-chlorophenyl)carbamateContains chlorine instead of trifluoromethylVariations in reactivity

The unique electronic and steric properties imparted by the trifluoromethyl group distinguish this compound from other similar carbamates, potentially enhancing its therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that thiazole-bearing molecules can inhibit cancer cell proliferation effectively. The incorporation of electron-withdrawing groups like trifluoromethyl can enhance cytotoxicity against various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)

A study involving various derivatives highlighted that:

  • Compounds with a trifluoromethyl group exhibited improved activity compared to their non-fluorinated counterparts.
  • The IC50 values for these compounds were notably lower, indicating higher potency against specific cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, derivatives with similar functional groups have shown promise in inhibiting enzymes linked to cancer progression and metabolic disorders.

Example Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Compound AEnzyme X0.5
Compound BEnzyme Y1.2
This compoundEnzyme Z0.8

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate?

The compound can be synthesized via palladium-catalyzed coupling reactions. A typical procedure involves reacting a brominated precursor with tert-butyl carbamate in the presence of Pd₂(dba)₃·CHCl₃, a phosphine ligand (e.g., 2-di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl), and sodium tert-butoxide in toluene under argon. The reaction is stirred at room temperature for 48 hours, followed by purification via silica gel chromatography (0–10% EtOAc in CH₂Cl₂) to isolate the product as a light brown foam .

Q. What methods are effective for purifying this compound post-synthesis?

Silica gel column chromatography with gradient elution (e.g., 0–10% EtOAc in CH₂Cl₂) is widely used. Post-reaction workup includes dilution with EtOAc, washing with saturated NH₄Cl, drying over Na₂SO₄, and concentration under reduced pressure. For challenging separations, preparative HPLC or recrystallization from solvents like dichloromethane/hexane may be employed .

Q. Which analytical techniques are essential for confirming identity and purity?

  • 1H/13C NMR : Assign peaks to verify connectivity, especially the tert-butyl group (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm).
  • HRMS : Confirm molecular weight (e.g., calculated for C₁₄H₁₉F₃N₂O₂: 304.14 g/mol).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in studies of related carbamates .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or MS data require advanced techniques:

  • 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations.
  • X-ray diffraction : Resolve steric effects or conformational isomers, as seen in crystal structures where hydrogen bonding (N–H···O, O–H···O) stabilizes specific conformations .
  • Dynamic NMR : Investigate rotational barriers around the carbamate group at variable temperatures.

Q. What factors influence the compound’s stability under different experimental conditions?

  • pH sensitivity : The tert-butyl carbamate group is stable in neutral conditions but hydrolyzes in strong acids/bases. Monitor degradation via TLC (Rf shifts) or HPLC .
  • Thermal stability : DSC/TGA can identify decomposition temperatures. Store at room temperature in inert atmospheres to prevent oxidation .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the trifluoromethylphenyl moiety.

Q. How do steric and electronic effects of the trifluoromethyl group impact reactivity?

  • Electronic effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbamate carbonyl, enhancing reactivity in nucleophilic substitutions (e.g., amine couplings).
  • Steric hindrance : The bulky CF₃ group may reduce reaction yields in sterically demanding reactions (e.g., Suzuki-Miyaura couplings). Optimize catalyst systems (e.g., Pd with bulky ligands) to mitigate this .

Q. What are the implications of hydrogen bonding patterns on solid-state properties?

Single-crystal studies of analogous carbamates reveal that N–H···O and O–H···O hydrogen bonds form 2D networks parallel to the (100) plane. These interactions influence melting points, solubility, and mechanical stability. The absence of π-π stacking due to tert-butyl hindrance suggests limited crystallinity in some derivatives .

Q. How can reaction yields be optimized when using this compound as an intermediate?

  • Catalyst optimization : Use 10–15 mol% Pd catalysts with ligands like XPhos to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of aromatic intermediates.
  • Protecting group strategies : Temporarily protect reactive sites (e.g., amines) to prevent side reactions during multi-step syntheses .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and work in a fume hood. While specific toxicity data for this compound are limited, similar carbamates require precautions against inhalation and skin contact .
  • Data validation : Cross-reference experimental results with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities.

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